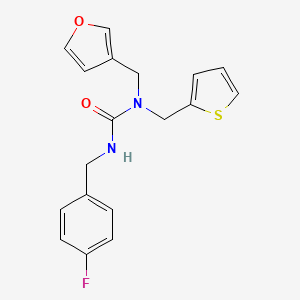
3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. The compound is also known as FTY720 or Fingolimod and has been extensively studied for its use in the treatment of multiple sclerosis.
Aplicaciones Científicas De Investigación
Photodegradation and Synthesis
Photodegradation : The photodegradation of related compounds has been studied, demonstrating that these substances can undergo significant structural changes upon exposure to light. This includes transformations involving S-to-N benzyl migration and sulfur-oxygen substitution, as investigated in compounds like 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea (Moorman et al., 1985).
Synthesis of Derivatives : The synthesis of various derivatives involving fluorinated 3-oxo esters and 1,3-diketones with benzaldehyde and (thio)urea has been explored. These processes lead to the formation of different types of pyrimidine derivatives, indicating the versatility of these compounds in synthetic chemistry (Saloutin et al., 2000).
Chemical Properties and Interactions
Chemical Interactions : Studies on similar compounds, like fluoronaphthalene derivatives, show how alterations in chemical structure can significantly affect chemical properties and interactions. This includes the effects of different sized heteroatoms in five-membered rings on the dihedral angle and planarity, which can be critical in determining the reactivity and applications of these compounds (Masson & Schlosser, 2005).
Molecular Docking and Antioxidant Studies : Molecular docking studies, such as those conducted on acylthiourea derivatives, provide insights into the potential biological activities of these compounds. Computational approaches can predict interactions with biological targets, offering a glimpse into possible pharmaceutical applications (Kalaiyarasi et al., 2019).
Potential Biological and Pharmaceutical Applications
Anticonvulsant Activities : The structural modification of similar compounds has been shown to affect their biological activity, particularly in the realm of anticonvulsant properties. This suggests the potential for developing pharmaceutical agents based on these chemical structures (Kohn et al., 1993).
Chemosensing and Fluorescent Sensing : Compounds like acylthiourea derivatives have been used for chemosensing and fluorescent sensing of ions, indicating a potential application in the development of chemical sensors and diagnostic tools (Duke & Gunnlaugsson, 2007).
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-8-23-13-15)12-17-2-1-9-24-17/h1-9,13H,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAXOMHTXYTOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2674900.png)
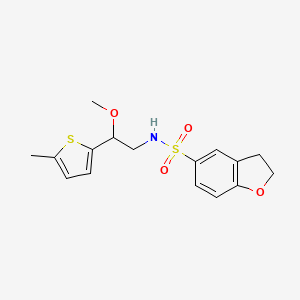
![Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2674903.png)

![N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide](/img/structure/B2674910.png)
![6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2674911.png)
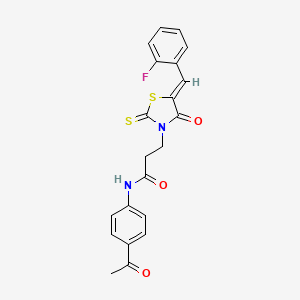
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2674915.png)
![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2674916.png)
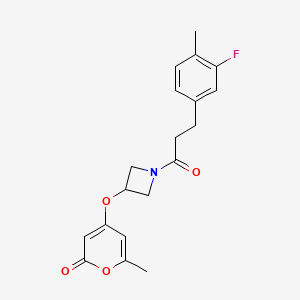
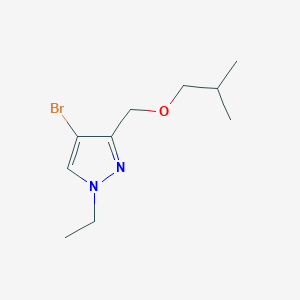
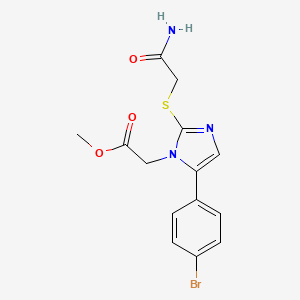
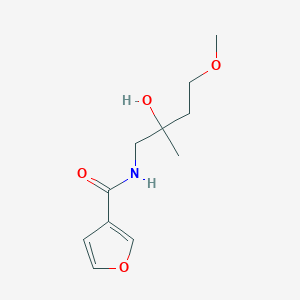
![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)